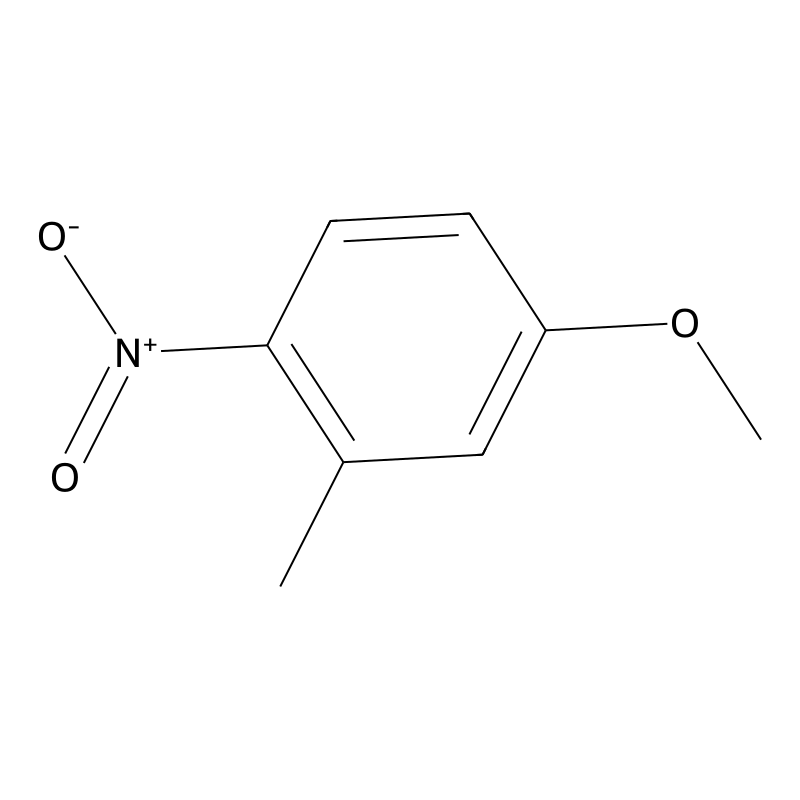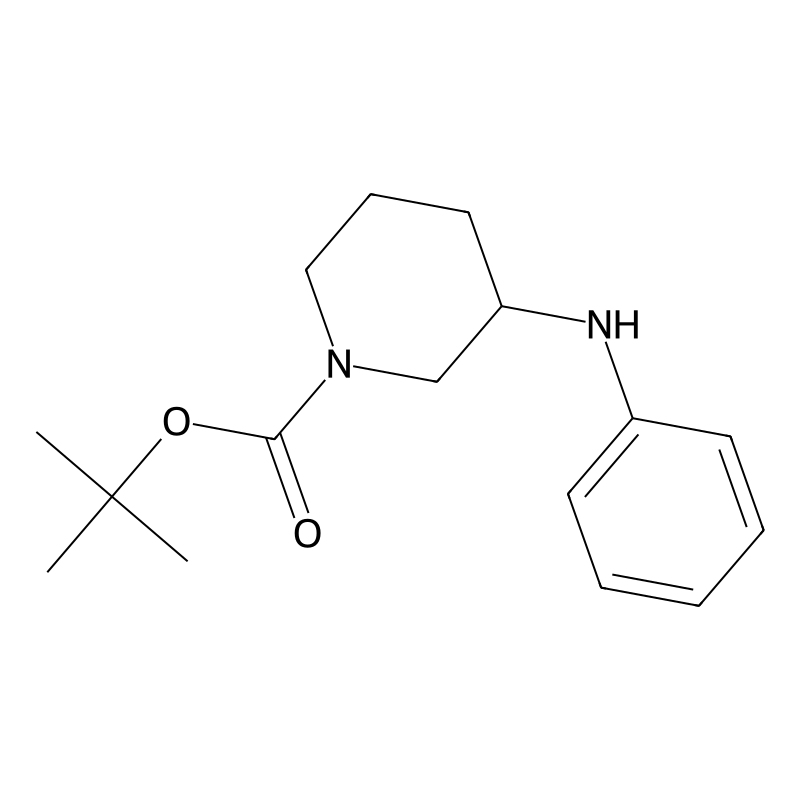3-Methyl-4-nitroanisole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
3-Methyl-4-nitroanisole can be synthesized through various methods, including nitration of 3-methylanisole with a mixture of concentrated nitric and sulfuric acids. [] This reaction mechanism involves the electrophilic aromatic substitution, where the nitro group (NO₂) replaces a hydrogen atom on the aromatic ring.
Applications in Organic Chemistry:
-Methyl-4-nitroanisole serves as a valuable intermediate in the synthesis of various organic compounds. It can be used as a starting material for the preparation of:
- Enamines: Enamines are a class of organic compounds with a nitrogen atom bonded to a carbon-carbon double bond. 3-Methyl-4-nitroanisole can be condensed with secondary amines to form enamine derivatives, which are useful intermediates in various organic reactions. []
- Heterocyclic compounds: Heterocyclic compounds are organic molecules containing atoms other than carbon in their ring structure. 3-Methyl-4-nitroanisole can be employed as a building block in the synthesis of specific heterocycles, such as pyrazoles and oxazoles.
Other Potential Applications:
While research on its specific applications is limited, 3-Methyl-4-nitroanisole's properties suggest potential exploration in other areas of scientific research:
- Material science: Due to the presence of both electron-withdrawing (nitro group) and electron-donating (methoxy group) substituents, 3-Methyl-4-nitroanisole may exhibit interesting electronic and structural properties, making it a potential candidate for the development of novel materials.
- Biomedical research: The nitro group can be readily reduced to an amine group, allowing for further functionalization and potential applications in medicinal chemistry or the development of new probes for biological studies.
3-Methyl-4-nitroanisole is an organic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol. It features a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a benzene ring, specifically at the 3 and 4 positions, respectively. This compound is classified as an aromatic nitro compound and is recognized for its distinctive structural properties that influence its chemical behavior and biological activity .
- Nucleophilic Substitution: The presence of the nitro group makes the aromatic ring susceptible to nucleophilic attack, allowing for substitution reactions.
- Reduction: The nitro group can be reduced to an amino group under specific conditions, which may involve catalysts such as palladium on carbon or iron in acidic media.
- Oxidation: The methoxy group can be oxidized to form a corresponding carbonyl compound, depending on the reagents used.
These reactions highlight the compound's versatility in synthetic organic chemistry .
Research indicates that 3-Methyl-4-nitroanisole exhibits various biological activities. It has been studied for its potential as:
- Antimicrobial Agent: Some studies suggest that nitroaromatic compounds, including 3-Methyl-4-nitroanisole, may possess antimicrobial properties against certain bacterial strains.
- Pharmacological
Several synthesis methods for 3-Methyl-4-nitroanisole have been documented:
- Nitration of 3-Methylanisole: This method involves the electrophilic aromatic substitution reaction where 3-methylanisole is treated with a nitrating mixture (concentrated nitric acid and sulfuric acid) to introduce the nitro group at the para position relative to the methoxy group.
- Oxidation of 3-Methyl-4-nitrobenzoic Acid: An alternative approach involves oxidizing 3-methyl-4-nitrobenzoic acid using diluted nitric acid as an oxidant, which allows for selective oxidation while minimizing by-products .
These methods reflect the compound's accessibility in laboratory settings for further research and application.
3-Methyl-4-nitroanisole finds applications in various fields:
- Chemical Intermediate: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
- Research Tool: Its unique properties make it useful in biochemical research for studying reaction mechanisms involving nitro compounds .
Interaction studies involving 3-Methyl-4-nitroanisole focus on its reactivity with biological systems and other chemicals:
- Enzyme Interactions: Investigations into how this compound interacts with enzymes can reveal insights into its potential metabolic pathways and toxicity profiles.
- Drug Interactions: Understanding how it interacts with other pharmaceutical agents can help assess its safety and efficacy in therapeutic applications .
Several compounds share structural similarities with 3-Methyl-4-nitroanisole. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Nitroanisole | C₇H₇NO₃ | Lacks methyl substitution at the meta position |
| 2-Methyl-4-nitroanisole | C₈H₉NO₃ | Methyl group at the 2-position |
| 3-Nitroanisole | C₇H₇NO₃ | Nitro group at the 3-position |
Uniqueness of 3-Methyl-4-nitroanisole
The unique positioning of both the methyl and nitro groups in 3-Methyl-4-nitroanisole enhances its reactivity compared to similar compounds. This specific arrangement allows for distinct chemical behaviors, making it particularly valuable in synthetic chemistry and biological research. The presence of both functional groups contributes to its potential applications in pharmaceuticals and agrochemicals, setting it apart from other nitroanisol derivatives .
XLogP3
LogP
GHS Hazard Statements
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







